

# Ethametsulfuron-methyl: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Ethametsulfuron

Cat. No.: B054947

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IUPAC Name: methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate[1][2]

CAS Number: 97780-06-8[1][2][3][4][5]

This technical guide provides an in-depth overview of **Ethametsulfuron-methyl**, a selective post-emergence herbicide. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's chemical and physical properties, its mechanism of action, relevant experimental protocols, and key metabolic and degradation pathways.

## Core Chemical and Physical Properties

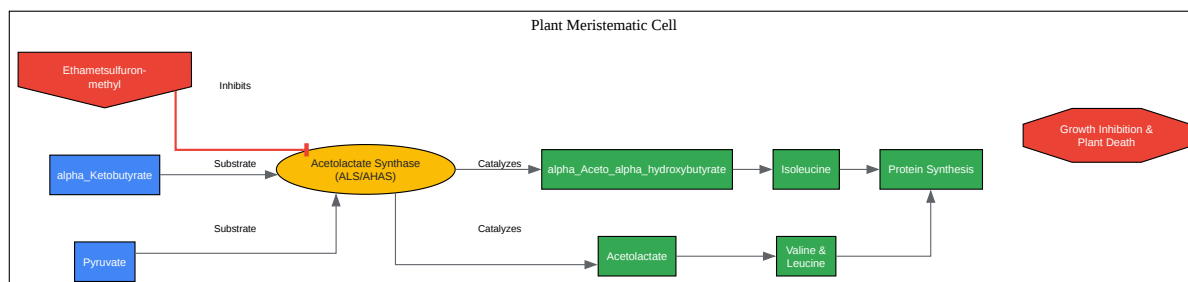
**Ethametsulfuron-methyl** is a sulfonylurea herbicide used to control broadleaf weeds, particularly in canola crops.[6] Its efficacy is rooted in its specific mode of action, which offers selectivity for the target weeds while leaving the desired crops unharmed. The following table summarizes its key quantitative properties.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>18</sub> N <sub>6</sub> O <sub>6</sub> S	[1][4]
Molecular Weight	410.41 g/mol	[4]
Physical State	White crystalline solid	[7]
Melting Point	192-194 °C	[5][7]
Water Solubility	Stable at pH 7 and pH 9; DT <sub>50</sub> of 41 days at pH 5	[2]
Acute Oral LD <sub>50</sub> (rat)	>5000 mg/kg	[7]
Acute Dermal LD <sub>50</sub> (rabbit)	>2000 mg/kg	[7]

## Mechanism of Action: Acetolactate Synthase Inhibition

**Ethametsulfuron**-methyl's herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][8] This enzyme is crucial in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth.[8][9] As this pathway is absent in animals, **Ethametsulfuron**-methyl exhibits low mammalian toxicity.[9]

The inhibition of ALS leads to a cessation of cell division and growth in susceptible plants.[6] Following absorption through the leaves and roots, the herbicide is translocated to the growing points of the plant, where it exerts its effect.[6][10]



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Mechanism of action of **Ethametsulfuron-methyl**.

## Experimental Protocols

### Analytical Method for Residue Determination in Agricultural Products

This protocol outlines a method for the quantification of **Ethametsulfuron-methyl** residues using Liquid Chromatography-Mass Spectrometry (LC-MS).

#### 1. Extraction:

- Homogenize the sample (e.g., plant tissue).
- Extract a known weight of the homogenized sample with acetone.
- Filter the extract.
- Transfer the extract into ethyl acetate under acidic conditions.

- Perform a back-extraction with dipotassium hydrogen phosphate.
- Again, transfer the analyte into ethyl acetate under acidic conditions.

## 2. Clean-up:

- Pass the extract through an acid alumina cartridge.
- Further purify the eluate using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge.

## 3. Quantification:

- Analyze the final extract by LC-MS.
- Column: Octadecylsilanized silica gel (e.g., 150 mm length, 2-3 mm inner diameter, 5  $\mu$ m particle size).
- Column Temperature: 40°C.
- Mobile Phase: A suitable gradient of acetonitrile and water.
- Detection: Mass Spectrometry.
- Prepare a calibration curve using standard solutions of **Ethametsulfuron**-methyl (e.g., 0.02-0.4 mg/L in acetonitrile/water (1:1, v/v)).
- Quantify the amount of **Ethametsulfuron**-methyl in the sample by comparing its peak area or height to the calibration curve.<sup>[5]</sup>

# Biodegradation Study in Soil

This protocol describes a general workflow for investigating the biodegradation of **Ethametsulfuron**-methyl in soil.

## 1. Soil Inoculation:

- Isolate a bacterial strain capable of degrading **Ethametsulfuron**-methyl from a contaminated soil sample.

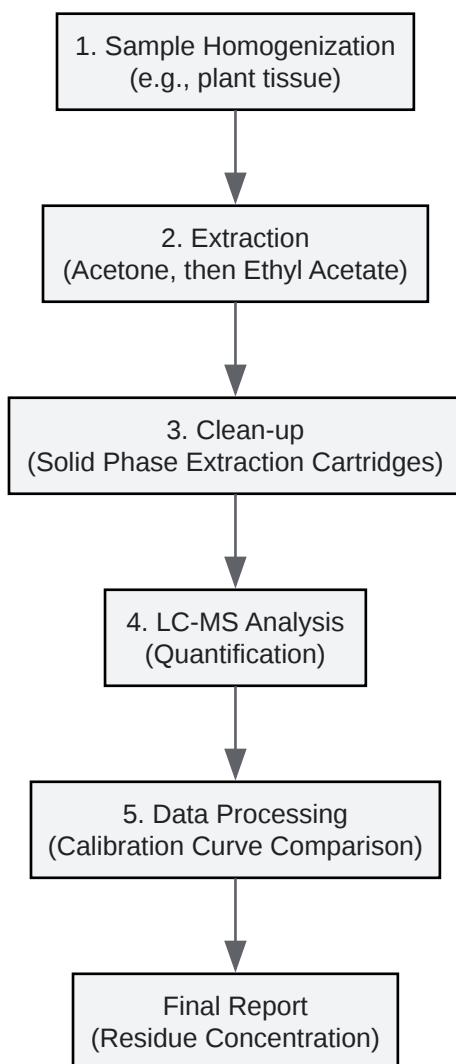
- Culture the isolated strain (e.g., *Pseudomonas* sp.) in a suitable liquid medium.
- Treat soil samples with a known concentration of **Ethametsulfuron-methyl**.
- Inoculate the treated soil with the cultured bacterial strain.
- Include non-inoculated and sterilized soil samples as controls.

## 2. Incubation and Sampling:

- Incubate the soil samples under controlled conditions (temperature, moisture).
- Collect soil samples at various time intervals (e.g., over several days or weeks).

## 3. Analysis:

- Extract **Ethametsulfuron-methyl** and its metabolites from the soil samples.
- Analyze the extracts using Liquid Chromatography/Mass Spectrometry (LC/MS) to identify and quantify the parent compound and its degradation products.
- Determine the degradation rate and half-life of **Ethametsulfuron-methyl** in the soil.<sup>[4]</sup>

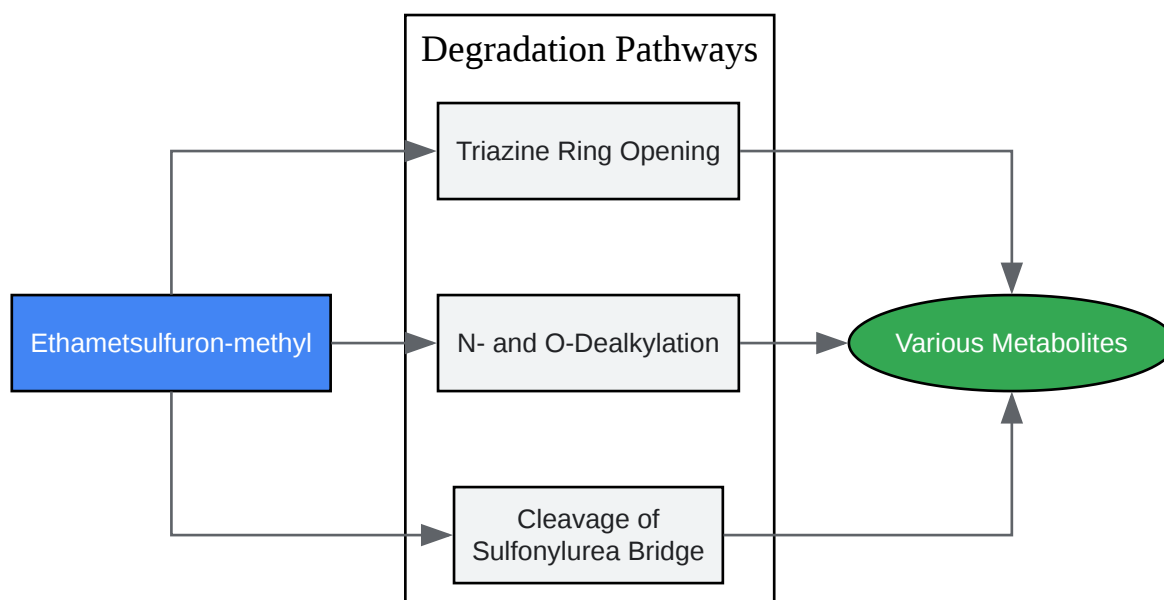


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Workflow for **Ethametsulfuron**-methyl residue analysis.

## Environmental Fate and Degradation

**Ethametsulfuron**-methyl is subject to degradation in the soil, with its persistence being pH-dependent. Its half-life in soil can range from 13 to 67 days, being more persistent in neutral to weakly basic soils.[1] The primary degradation pathways involve the cleavage of the sulfonylurea bridge, N- and O-dealkylation, and the opening of the triazine ring.[1][4]



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Degradation pathways of **Ethametsulfuron-methyl** in soil.

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